molecular formula C18H15ClN2O5S B15217838 2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate CAS No. 918493-28-4

2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate

Cat. No.: B15217838
CAS No.: 918493-28-4
M. Wt: 406.8 g/mol
InChI Key: WUMIVRCNHYUNAK-UHFFFAOYSA-N
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Description

2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate is a synthetic benzenesulfonyl-indole hybrid compound characterized by a 5-chloroindole core substituted at the 3-position with a benzenesulfonyl group. The 2-amino position is functionalized with a 2-oxoethyl acetate moiety. This structure combines features of benzenesulfonamides (known for targeting cellular proteins) and indole derivatives (often associated with kinase inhibition or apoptosis induction).

Properties

CAS No.

918493-28-4

Molecular Formula

C18H15ClN2O5S

Molecular Weight

406.8 g/mol

IUPAC Name

[2-[[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino]-2-oxoethyl] acetate

InChI

InChI=1S/C18H15ClN2O5S/c1-11(22)26-10-16(23)21-18-17(14-9-12(19)7-8-15(14)20-18)27(24,25)13-5-3-2-4-6-13/h2-9,20H,10H2,1H3,(H,21,23)

InChI Key

WUMIVRCNHYUNAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro and phenylsulfonyl groups. The final step involves the formation of the acetate ester.

    Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The chlorinated indole is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the phenylsulfonyl group.

    Esterification: Finally, the amino group of the indole derivative is reacted with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs, as described in , include 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylamino) derivatives. Key structural differences and their implications are outlined below:

Core Scaffold
  • Target Compound : Features a 5-chloroindole core, which may enhance binding to indole-targeted enzymes (e.g., tryptophan metabolism pathways).
  • Analogs (e.g., [24], [30]) : Utilize a benzene ring substituted with alkylthio, chloro, and methyl groups. The indole core in the target compound could offer distinct steric or electronic interactions compared to the benzene-based analogs.
Functional Groups
  • Target Compound : Contains a 2-oxoethyl acetate group, which may act as a prodrug. Hydrolysis of the acetate ester in vivo could yield a hydroxyl group, mimicking the bioactive hydroxylated arylpropenyl substituents in ’s active compounds .
  • Analogs : Active compounds (e.g., [24], [30]) feature hydroxyl groups on the 3-arylpropenyl fragment, critical for cytotoxicity. Inactive analogs (e.g., [31]) lack these hydroxyls, underscoring their necessity for activity .

Table 1: Cytotoxicity and Selectivity of Benzenesulfonyl Derivatives

Compound Key Substituents IC50 (µM) Selectivity Ratio (Cancer vs. HaCaT) Apoptosis Induction
[24] Hydroxyl on arylpropenyl 12.8 (MCF-7), 12.7 (HeLa), 8.0 (HCT-116) 3–4× Yes
[30] Optimized hydroxylated arylpropenyl 8.0 (HCT-116) 11× Yes
[31] Non-hydroxylated arylpropenyl Inactive N/A No
Target Compound 2-Oxoethyl acetate, indole core Not reported Not reported Not reported
Key Observations :

Hydroxyl Groups: The presence of hydroxyls in [24] and [30] correlates with strong cytotoxicity (IC50 = 8–12.8 µM) and apoptosis induction via mitochondrial membrane depolarization and sub-G1 cell cycle arrest.

Selectivity: Compound [30] shows 11× greater activity against HCT-116 than non-malignant HaCaT cells, suggesting that substituent optimization enhances cancer cell specificity. The indole core in the target compound may further improve selectivity due to preferential targeting of indole-binding proteins.

Mechanistic Divergence: While [24] and [30] induce apoptosis, the target compound’s mechanism remains speculative.

Hypothetical Advantages of the Target Compound

  • Prodrug Potential: The acetate ester could improve bioavailability by enhancing solubility, with in vivo hydrolysis releasing the active hydroxylated form.

Biological Activity

The compound 2-{[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate is a derivative of indole with potential biological activity. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H20ClN3O3S
  • Molecular Weight : 417.9 g/mol
  • IUPAC Name : 1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-cyclopentylurea

The compound features a benzenesulfonyl group and a chloro substituent on the indole structure, which are known to influence its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, indole derivatives have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

One study highlighted that related indole compounds showed cytotoxic effects against several cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range, suggesting potent activity .

Antimicrobial Activity

The presence of halogen substituents in the phenyl ring has been associated with enhanced antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacteria and fungi. For example, a related compound was reported to have an antifungal effect comparable to traditional antifungal agents like amphotericin B .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The benzenesulfonyl group can interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to cellular receptors, altering signaling pathways involved in cell growth and survival .

Study 1: Anticancer Effects

In a study assessing the anticancer properties of similar indole derivatives, researchers found that the compounds induced apoptosis in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This suggests that this compound could similarly induce apoptosis in cancer cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of indole derivatives against Aspergillus fumigatus. The study reported that the derivatives exhibited significant antifungal activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antifungal drugs . This highlights the potential of the compound as an antimicrobial agent.

Data Table: Comparison of Biological Activities

CompoundActivity TypeIC50/MIC ValuesReference
Indole Derivative AAnticancer5 µM (breast cancer)
Indole Derivative BAntifungal1.34 µg/mL (A. fumigatus)
This compoundPotentially similar activities expectedTBDCurrent Study

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